molecular formula C16H12N2 B1278822 2,2'-Biindolyl CAS No. 40899-99-8

2,2'-Biindolyl

Cat. No.: B1278822
CAS No.: 40899-99-8
M. Wt: 232.28 g/mol
InChI Key: FFBLFXFOMFDJLS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,2’-Biindolyl plays a significant role in biochemical reactions due to its ability to bind to metal ions and enzymes. This binding promotes the generation of reactive intermediates, which are crucial for subsequent reactions. For instance, 2,2’-Biindolyl is considered a substrate for peptide formation, interacting with enzymes that catalyze peptide bond formation . Additionally, it has been observed to interact with various proteins, influencing their activity and stability.

Cellular Effects

The effects of 2,2’-Biindolyl on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2,2’-Biindolyl can modulate the activity of protein kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Moreover, 2,2’-Biindolyl has been observed to impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production.

Molecular Mechanism

At the molecular level, 2,2’-Biindolyl exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as enzymes and proteins, altering their activity. For instance, 2,2’-Biindolyl can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of 2,2’-Biindolyl can change over time in laboratory settings. Studies have shown that the stability and degradation of 2,2’-Biindolyl can influence its long-term effects on cellular function. For example, in in vitro studies, 2,2’-Biindolyl has been observed to degrade over time, leading to a decrease in its activity . In in vivo studies, the long-term effects of 2,2’-Biindolyl on cellular function have been linked to its stability and degradation products, which can have different biological activities.

Dosage Effects in Animal Models

The effects of 2,2’-Biindolyl vary with different dosages in animal models. At low doses, 2,2’-Biindolyl has been shown to have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, such as inducing apoptosis or causing oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 2,2’-Biindolyl.

Metabolic Pathways

2,2’-Biindolyl is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . Additionally, 2,2’-Biindolyl can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites and energy production.

Transport and Distribution

The transport and distribution of 2,2’-Biindolyl within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 2,2’-Biindolyl can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 2,2’-Biindolyl is crucial for its activity and function. It has been observed to localize in various cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide 2,2’-Biindolyl to specific organelles. The subcellular localization of 2,2’-Biindolyl can influence its interactions with biomolecules and its overall biological activity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Biindolyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2,2’-Biindolyl can be compared with other indole derivatives:

Conclusion

2,2’-Biindolyl is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in organic synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

2-(1H-indol-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBLFXFOMFDJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452205
Record name 2,2'-Biindolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40899-99-8
Record name 2,2'-Biindolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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